5-Chloro-AB-PINACA

Description

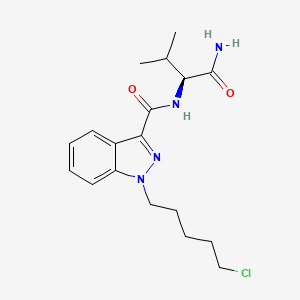

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMALPMUYUYES-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016737 | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801552-02-2 | |

| Record name | 5-Chloro-AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-AB-PINACA (CAS Number: 1801552-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.[1] It is structurally related to other potent synthetic cannabinoids such as AB-PINACA and 5F-AB-PINACA, with the key difference being the substitution of a chlorine atom on the terminal carbon of the pentyl chain.[1] This modification makes it a compound of interest for structure-activity relationship (SAR) studies, particularly in understanding the influence of halogenation on the pharmacological and metabolic profiles of SCRAs. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, pharmacology, metabolism, and analytical detection methods.

Chemical and Physical Properties

This compound is characterized by an indazole-3-carboxamide core structure. This core is N-alkylated with a 5-chloropentyl chain at the N1 position of the indazole ring and has an L-valinamide group attached via an amide linkage at the C3 position.[1] The presence and specific positioning of these functional groups are critical determinants of its chemical behavior and interaction with cannabinoid receptors.[1]

| Property | Value | Reference |

| CAS Number | 1801552-02-2 | [2] |

| IUPAC Name | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | [3] |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [2] |

| Molecular Weight | 364.87 g/mol | [4] |

| Appearance | Off-White Solid Material | [3] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml | [2] |

Synthesis

The synthesis of this compound, like many other indazole-3-carboxamide synthetic cannabinoids, typically follows a two-stage convergent synthesis strategy.[5] This involves the N-alkylation of an indazole core followed by an amide coupling reaction.[5]

General Synthesis Pathway

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

Note: This is a generalized protocol based on the synthesis of related indazole-3-carboxamide synthetic cannabinoids. Specific reaction conditions may require optimization.

Step 1: N-Alkylation of 1H-Indazole-3-carboxylic acid

-

To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a base (e.g., sodium hydride - NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 1-bromo-5-chloropentane dropwise to the reaction mixture.

-

Let the reaction proceed at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid.

-

Purify the crude product by column chromatography.

Step 2: Amide Coupling with L-valinamide

-

Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, L-valinamide hydrochloride, and a coupling agent (e.g., TBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in an aprotic solvent (e.g., acetonitrile - ACN).[5]

-

Add a non-nucleophilic base (e.g., triethylamine - TEA) to the mixture.[5]

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Pharmacology

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its psychoactive effects are primarily mediated through its action on the CB1 receptor, which is predominantly expressed in the central nervous system.[1]

Receptor Binding and Functional Activity

Comparative Data for Related PINACA Derivatives:

| Compound | Receptor | Parameter | Value (nM) | Reference |

| AB-PINACA | CB1 | Ki | 2.87 | |

| CB2 | Ki | 0.88 | ||

| CB1 | EC50 | 1.2 | ||

| CB2 | EC50 | 2.5 | ||

| 5F-AB-PINACA | CB1 | EC50 | 55.4 | |

| MDMB-4en-PINACA | CB1 | Ki | 0.28 | [7] |

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by synthetic cannabinoids like this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Figure 2: Simplified CB1 receptor signaling pathway.

Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release.

Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol is a general procedure for determining the binding affinity of a compound to cannabinoid receptors using a radioligand competition assay.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolism

The metabolism of this compound is expected to involve several phase I and phase II biotransformations. While specific metabolic stability data for this compound is not available, studies on its parent compound, AB-PINACA, and other halogenated synthetic cannabinoids provide insights into its likely metabolic fate.

In Vitro Metabolic Stability

Incubation of AB-PINACA with human liver microsomes (HLMs) resulted in an in vitro half-life (t₁/₂) of 18.7 ± 0.4 minutes.[8] Halogenation can affect metabolic stability; for instance, the fluorinated analog 5F-AB-PINACA has a longer half-life of 35.9 ± 3.0 minutes.[8] The metabolic stability of this compound is anticipated to be a key factor in its duration of action and potential for toxicity.

Comparative In Vitro Metabolic Stability Data:

| Compound | In Vitro Half-life (t₁/₂) (min) | Reference |

| AB-PINACA | 18.7 ± 0.4 | [8] |

| 5F-AB-PINACA | 35.9 ± 3.0 | [8] |

Predicted Metabolic Pathways

Based on the metabolism of related compounds, the primary metabolic pathways for this compound are likely to include:

-

Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group to form a 5-hydroxypentyl metabolite.

-

Hydroxylation: Addition of hydroxyl groups to the pentyl chain, the indazole ring, or the valinamide moiety.

-

Amide Hydrolysis: Cleavage of the amide bond connecting the L-valinamide group.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Figure 3: Predicted metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes (HLMs).

-

Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (this compound, e.g., 1 µM), and a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Analytical Methods

The detection and quantification of this compound in biological and seized materials are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the identification of synthetic cannabinoids in seized materials.

Typical GC-MS Parameters:

| Parameter | Value | Reference |

| Column | HP-5MS (or equivalent) | [3] |

| Injection Mode | Splitless | [3] |

| Mass Scan Range | 40-550 m/z | [3] |

| Retention Time | 8.774 min | [3] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantitative analysis of this compound in biological matrices such as blood and urine.

LC-MS/MS Parameters for Detection in Whole Blood:

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 366 | [9] |

| Product Ions (m/z) | 249, 145 | [9] |

| Retention Time (min) | 11.0 | [9] |

Experimental Protocol: LC-MS/MS Analysis of this compound in Whole Blood

This protocol is based on a validated method for the detection of multiple novel psychoactive substances.[9]

-

Sample Preparation (Protein Precipitation):

-

To a 1 mL whole blood sample, add an internal standard.

-

Add a precipitating agent (e.g., cold acetonitrile), vortex, and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.

-

-

Quantification:

-

Generate a calibration curve using fortified blood samples with known concentrations of this compound.

-

Calculate the concentration of this compound in the unknown sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Figure 4: General analytical workflow for the detection of this compound.

Conclusion

This compound is a potent synthetic cannabinoid of the indazole-3-carboxamide class. While specific pharmacological and metabolic data for this compound are limited, information from its structural analogs provides valuable insights into its expected properties. Its synthesis follows established routes for related compounds, and robust analytical methods for its detection are available. Further research is warranted to fully characterize the binding affinity, functional activity, and metabolic profile of this compound to better understand its potential effects and risks. This guide serves as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

- 1. This compound | 1801552-02-2 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cfsre.org [cfsre.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to 5-Chloro-AB-PINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the vast number of novel psychoactive substances.[1][2] As a derivative of AB-PINACA, it belongs to the indazole-3-carboxamide class of SCRAs, which are known for their potent agonistic activity at the cannabinoid receptors CB1 and CB2.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and known pharmacological activities of this compound, with a focus on providing researchers with the necessary information for its scientific investigation.

Chemical Profile

-

IUPAC Name: N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide[2]

-

Synonyms: 5Cl-AB-PINACA, 5-chloro ABP

-

CAS Number: 1801552-02-2[2]

-

Molecular Formula: C₁₈H₂₅ClN₄O₂[3]

-

Molecular Weight: 364.9 g/mol [1]

The molecular structure of this compound is characterized by an indazole core, a 5-chloropentyl tail at the N1 position of the indazole ring, and an L-valinamide group attached via an amide linkage at the C3 position.[1] The presence of the chlorine atom on the pentyl tail is the distinguishing feature of this analog compared to its parent compound, AB-PINACA.

Synthesis and Characterization

The synthesis of this compound typically follows a convergent synthetic route common for indazole-3-carboxamide synthetic cannabinoids.[1] This process generally involves two key stages: N-alkylation of the indazole core followed by an amide coupling reaction.[1]

A plausible synthetic workflow is outlined below:

References

molecular formula of 5-Chloro-AB-PINACA

An In-depth Technical Guide to 5-Chloro-AB-PINACA

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.[1] It is a chlorinated derivative of AB-PINACA, a potent cannabinoid receptor agonist.[1][2] This structural modification, specifically the addition of a chlorine atom to the terminal carbon of the pentyl group, makes it a subject of interest for researchers studying structure-activity relationships, metabolic stability, and the overall pharmacological effects of halogenated synthetic cannabinoids.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, analytical characterization, and presumed biological activity, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use as an analytical reference standard.

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-chloropentyl)-1H-indazole-3-carboxamide | [2][3][4] |

| Synonyms | 5-chloro ABP, 5Cl-AB-PINACA | [2][3] |

| Molecular Formula | C18H25ClN4O2 | [2][5][6][7] |

| Molecular Weight | 364.9 g/mol | [2][3][5] |

| CAS Number | 1801552-02-2 | [2][3][4][5] |

| Appearance | Crystalline solid, White powder | [2][4] |

| Purity | ≥98% | [2][5] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, Methanol: 1 mg/ml | [2] |

| Storage | -20°C | [2][8] |

| Stability | ≥ 5 years (when stored at -20°C) | [2] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound typically follows a convergent two-stage methodology common for indazole-3-carboxamide synthetic cannabinoids.[1] This involves the N-alkylation of the indazole core, followed by an amide coupling reaction.[1]

The key precursors for this synthesis are:

-

5-Chloro-1H-indazole-3-carboxylic acid: This provides the core heterocyclic structure.[1]

-

1-Bromo-5-chloropentane: This reagent is used to introduce the 5-chloropentyl tail at the N1 position of the indazole ring.[1]

-

L-valinamide: This amino acid derivative forms the (S)-1-amino-3-methyl-1-oxobutan-2-yl moiety, which is crucial for its cannabimimetic activity.[1]

A generalized workflow for the synthesis is depicted below.

Experimental Protocol: Synthesis

A representative, generalized protocol for the synthesis of this compound is as follows:

-

N-Alkylation:

-

Dissolve 5-Chloro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the indazole nitrogen.

-

Add 1-bromo-5-chloropentane to the reaction mixture.

-

Heat the mixture and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product, 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, using column chromatography.

-

-

Amide Coupling:

-

Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF.

-

Add amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Add L-valinamide to the activated carboxylic acid.

-

Stir the reaction mixture at room temperature until completion.

-

Purify the final product, this compound, via extraction and subsequent column chromatography or recrystallization.

-

Analytical Characterization Protocols

Characterization and identification of this compound in seized materials or for reference standard confirmation typically involve spectroscopic methods.

3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~4 mg/mL) in methanol.[4]

-

Instrumentation: Use an Agilent GC/MSD system (or equivalent) equipped with an HP-5 MS (or similar) column (30m x 0.25 mm x 0.25 µm).[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

-

Injection: Inject 1 µL in split mode (e.g., 25:1 split ratio).[4]

-

Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp to 320°C at 30°C/min.

-

Hold at 320°C for 9 minutes.[4]

-

-

MS Parameters: Operate in electron ionization (EI) mode with a scan range of 40-550 m/z.[3]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 11 mg of the analyte in deuterated methanol (methanol-d4). Add tetramethylsilane (TMS) as a 0 ppm reference.[4]

-

Instrumentation: A 400 MHz NMR spectrometer.[4]

-

Parameters:

-

Acquire ¹H NMR spectra.

-

Set a spectral width to encompass resonances from approximately -3 ppm to 13 ppm.

-

Use a 90° pulse angle.

-

Employ a long relaxation delay (e.g., 45 seconds) between pulses to ensure accurate integration if quantitative analysis is required.[4]

-

Pharmacology and Metabolism

Mechanism of Action and Signaling Pathway

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs). The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[9][10] Activation of the CB1 receptor by an agonist initiates a signaling cascade.

The general signaling pathway for CB1 receptor activation is as follows:

-

Agonist Binding: this compound binds to the CB1 receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effects:

-

The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

-

Signal Termination: The Gα subunit hydrolyzes GTP back to GDP, leading to re-association with the Gβγ dimer and termination of the signal.

References

- 1. This compound | 1801552-02-2 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cfsre.org [cfsre.org]

- 4. swgdrug.org [swgdrug.org]

- 5. 5-chloro AB-PINACA [A crystalline solid] [lgcstandards.com]

- 6. This compound | C18H25ClN4O2 | CID 91936938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 5-chloro AB-PINACA - Labchem Catalog [catalog.labchem.com.my]

- 9. researchgate.net [researchgate.net]

- 10. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical data of 5-Chloro-AB-PINACA

An In-depth Technical Guide to the Physical and Chemical Data of 5-Chloro-AB-PINACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical data for the synthetic cannabinoid this compound. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a comparative context for its expected pharmacological profile.

Chemical and Physical Properties

This compound is a synthetic cannabinoid featuring an indazole-3-carboxamide core.[1] Its structure is characterized by a chloropentyl chain attached to the indazole ring and an L-valinamide group linked via an amide bond.[1] This compound is a derivative of AB-PINACA, with the key difference being the addition of a chlorine atom to the terminal carbon of the pentyl group.[2][3]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | [1][3][4] |

| Synonyms | 5-chloro ABP, 5Cl-AMB-PINACA | [5] |

| CAS Number | 1801552-02-2 | [1][2][3][5] |

| Chemical Formula | C₁₈H₂₅ClN₄O₂ | [2][3][4][5] |

| Molecular Weight | 364.9 g/mol | [1][2][3][4] |

| Appearance | Off-white solid, Crystalline solid | [2][3][5] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; Methanol: 1 mg/ml; DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml | [2][6] |

| UV max | 210, 302 nm | [2] |

| Predicted Boiling Point | 630.5 ± 45.0 °C | [6] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 11.37 ± 0.46 | [6] |

| Storage Temperature | -20°C | [2][3] |

| SMILES | O=C(N--INVALID-LINK--C(C)C)C1=NN(CCCCCCl)C2=C1C=CC=C2 | [2] |

| InChI Key | VUPMALPMUYUYES-HNNXBMFYSA-N | [1][2][4] |

Pharmacological Profile

While the physiological and toxicological properties of this compound have not been formally determined, it is classified as a synthetic cannabinoid and is expected to exhibit activity as a cannabinoid receptor agonist, similar to its parent compound AB-PINACA and other analogs.[3][4] Synthetic cannabinoids of this class are known to be potent agonists of the CB1 and CB2 receptors.[6][7]

Table 2: Pharmacological Data of AB-PINACA and Related Analogs

| Compound | CB1 Ki (nM) | CB1 EC₅₀ (nM) | CB2 Ki (nM) | CB2 EC₅₀ (nM) | Source(s) |

| AB-PINACA | 2.87 | 2.1 | 0.88 | 5.6 | [8][9] |

| 5F-AB-PINACA | - | 11.6 | - | 21.1 | [9] |

| AB-CHMINACA | 0.78 | - | 0.45 | - | [8] |

| AB-FUBINACA | - | 11.1 | - | 12.8 | [9] |

Note: The data presented in Table 2 is for comparative purposes to infer the potential activity of this compound.

Experimental Protocols

Synthesis

-

N-alkylation of the indazole core: The indazole-3-carboxylic acid is alkylated with a suitable haloalkane, in this case, 1-bromo-5-chloropentane, in the presence of a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF).

-

Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with the desired amino acid derivative, L-valinamide, using a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as acetonitrile.

A general workflow for the synthesis is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Analytical Characterization

The identification and characterization of this compound in seized materials are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[4]

-

GC-MS: Samples are prepared via acid/base extraction. A typical GC-MS system, such as an Agilent 5975 Series GC/MSD, can be used with a mass scan range of 40-550 m/z.[4]

-

LC-QTOF-MS: This technique provides high-resolution mass data for accurate mass determination. A forensic report indicated a retention time of 8.774 min for this compound under their specific chromatographic conditions.[4]

Pharmacological Assays

The pharmacological activity of synthetic cannabinoids is generally assessed through in vitro receptor binding and functional assays.

-

Receptor Binding Assays: To determine the binding affinity (Ki) of a compound for cannabinoid receptors, competitive radioligand binding assays are commonly employed. This involves incubating cell membranes expressing either CB1 or CB2 receptors with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound. The displacement of the radioligand by the test compound is measured to calculate its binding affinity.

-

Functional Assays: The functional activity (EC₅₀ and Emax) of a compound as a receptor agonist is often determined using a fluorometric membrane potential assay or a [³⁵S]GTPγS binding assay. The membrane potential assay measures changes in cell membrane potential upon receptor activation. The [³⁵S]GTPγS binding assay measures the activation of G-proteins coupled to the cannabinoid receptors.

Cannabinoid Receptor Signaling

As an expected cannabinoid receptor agonist, this compound would likely activate the canonical signaling pathways of the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Caption: General cannabinoid receptor signaling pathway.

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Additionally, receptor activation can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately mediate the various physiological and psychoactive effects associated with cannabinoid receptor agonists.

Expected Metabolism

Direct metabolic studies of this compound are not available. However, based on the known metabolism of its parent compound, AB-PINACA, and its fluorinated analog, 5F-AB-PINACA, several metabolic pathways can be predicted.[10] The primary metabolic routes are expected to be:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the pentyl chain.

-

Carboxylation: Oxidation of the terminal methyl group of the valine moiety to a carboxylic acid.

-

Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group, forming a 5-hydroxypentyl metabolite.

-

Glucuronidation: Conjugation of the parent compound or its metabolites with glucuronic acid to facilitate excretion.

Caption: Expected metabolic pathways of this compound.

Disclaimer: This document is intended for research, scientific, and drug development professionals. This compound is a research chemical and is not intended for human or veterinary use. The information provided is for educational and informational purposes only and is based on the current available scientific literature.

References

- 1. This compound | 1801552-02-2 | Benchchem [benchchem.com]

- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cfsre.org [cfsre.org]

- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fresno.ucsf.edu [fresno.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-AB-PINACA

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged within the constantly evolving landscape of new psychoactive substances (NPS). As a derivative of the well-characterized compound AB-PINACA, its chlorinated structure presents unique points of interest for researchers in pharmacology, toxicology, and forensic science. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and analytical identification of this compound. Due to a notable lack of specific pharmacological and metabolic studies on this particular analogue, data from its parent and fluorinated counterparts are presented to infer its likely biological activity and metabolic fate. This document is intended to serve as a foundational resource for professionals engaged in the study of SCRAs, offering detailed methodologies and structured data to facilitate further research and understanding.

Introduction and Historical Context

The emergence of synthetic cannabinoids represents a significant challenge to public health and forensic science. These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The parent compound, AB-PINACA, was first developed by Pfizer in 2009 as a potential analgesic medication but was never marketed.[1] It was later identified in synthetic cannabis products in Japan in 2012.[1] This led to the clandestine synthesis of numerous derivatives, including halogenated versions, in an attempt to circumvent drug laws and modulate pharmacological effects.

This compound is one such derivative, characterized by the substitution of a terminal hydrogen with a chlorine atom on the pentyl chain of AB-PINACA.[2] While the exact date of its first synthesis is not documented in scientific literature, it is understood to have appeared on the illicit drug market as part of the continued proliferation of designer drugs. A forensic report from the Center for Forensic Science Research & Education, dated October 5, 2018, details the identification of 5Cl-AB-PINACA in seized materials, confirming its presence as a compound of forensic interest.[3]

Chemical Profile

This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its structure is comprised of an indazole core, a 5-chloropentyl chain attached to the indazole nitrogen, and an L-valinamide group linked via an amide bond.[4] This structural motif is common to many potent synthetic cannabinoids.

| Property | Value | Reference |

| IUPAC Name | N-(1-carbamoyl-2-methyl-propyl)-1-(5-chloropentyl)indazole-3-carboxamide | [3] |

| Synonyms | 5-Chloro AB-PINACA, 5-chloro ABP, 5Cl-AMB-PINACA | [3] |

| CAS Number | 1801552-02-2 | [2][3] |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [2][5] |

| Molecular Weight | 364.9 g/mol | [2][3] |

| Appearance | Off-White Solid Material | [3] |

Synthesis

The synthesis of this compound, like other indazole-3-carboxamide synthetic cannabinoids, typically follows a two-stage process: N-alkylation of the indazole core followed by an amide coupling reaction.[4]

General Synthetic Workflow

Detailed Experimental Protocol (Hypothesized)

While a specific, peer-reviewed synthesis protocol for this compound is not available, the following is a generalized methodology based on the synthesis of analogous indazole-3-carboxamide compounds.

Step 1: N-Alkylation of Indazole-3-carboxylic acid

-

To a solution of indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add 1-bromo-5-chloropentane to the reaction mixture.

-

Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting N-alkylated indazole-3-carboxylic acid by column chromatography.

Step 2: Amide Coupling with L-valinamide

-

Dissolve the N-alkylated indazole-3-carboxylic acid in an appropriate solvent (e.g., acetonitrile).

-

Add a peptide coupling agent, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and a non-nucleophilic base like triethylamine (TEA).[4]

-

Add L-valinamide to the mixture.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product (this compound) by recrystallization or column chromatography.

Analytical Methodologies

The identification of this compound in seized materials is typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value | Reference |

| Sample Preparation | Acid/base extraction | [3] |

| Injection Type | Splitless | [3] |

| Mass Scan Range | 40-550 m/z | [3] |

| Retention Time | ~8.774 min | [3] |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

A detailed protocol for a similar class of synthetic cannabinoids involves the following:

| Parameter | Value | Reference |

| Column | Agilent Poroshell 120, EC-C-18 (3.0 x 50 mm, 2.7 µm) | [6] |

| Mobile Phase A | 0.1% formic acid in water | [6] |

| Mobile Phase B | 0.1% formic acid in methanol | [6] |

| Flow Rate | 0.8 mL/min | [6] |

| Gradient | Isocratic at 5% B for 1 min, then a gradient to 95% B in 4 min, hold for 4 min. | [6] |

| Injection Volume | 5 µL | [6] |

| Column Temperature | 35 °C | [6] |

Pharmacological Profile (Inferred)

Direct pharmacological data, such as receptor binding affinities (Ki) and functional potencies (EC₅₀) for this compound, are not available in the published literature. However, based on its structural similarity to other potent synthetic cannabinoids, it is presumed to be a potent agonist of the cannabinoid receptors CB1 and CB2.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound act as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[5] Activation of these receptors initiates a cascade of intracellular signaling events.

References

- 1. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iasp-pain.org [iasp-pain.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Chloro-AB-PINACA: Classification as a Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Chloro-AB-PINACA, a synthetic cannabinoid receptor agonist (SCRA). It details the compound's chemical properties, pharmacological activity, metabolic pathways, and analytical identification methods, firmly establishing its classification within the synthetic cannabinoid class.

Introduction

This compound is a synthetic cannabinoid that is structurally derived from AB-PINACA, a compound originally developed by Pfizer in 2009 as a potential analgesic.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with the cannabinoid receptors in the body.[2] The defining characteristic of this compound is the substitution of a terminal chlorine atom on the pentyl chain of its parent compound, AB-PINACA.[1] This modification makes it a valuable subject for structure-activity relationship (SAR) studies, particularly in understanding how halogenation affects receptor binding and metabolic stability.[3]

Chemical Profile and Synthesis

The classification of this compound as a synthetic cannabinoid is fundamentally based on its chemical structure, which is designed to effectively bind to and activate cannabinoid receptors.

2.1. Chemical Identity

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-chloropentyl)-1H-indazole-3-carboxamide | [1][2] |

| Common Synonyms | 5-chloro ABP, 5Cl-AB-PINACA, 5Cl-AMB-PINACA | [2][4] |

| CAS Number | 1801552-02-2 | [1][2] |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [1][5] |

| Molecular Weight | 364.9 g/mol | [1][5] |

2.2. Core Structure

This compound is built upon an indazole-3-carboxamide core .[3] This core structure is a hallmark of a large and potent family of synthetic cannabinoids.[3] Attached to this core are two critical functional groups:

-

A chloropentyl chain at the N1 position of the indazole ring, which influences the compound's lipophilicity and binding affinity.

-

An L-valinamide group connected via an amide linkage at the C3 position, which is crucial for its cannabimimetic activity.[3]

2.3. Synthesis Pathway

The synthesis of this compound typically follows a convergent chemical strategy common for indazole-3-carboxamide synthetic cannabinoids. This process generally involves two main stages: N-alkylation of the indazole core, followed by an amide coupling reaction.[3]

The key precursors for this synthesis include:

-

5-Chloro-1H-indazole-3-carboxylic acid: The foundational indazole core.

-

L-valinamide: Provides the amino acid moiety essential for activity.

-

1-Bromo-5-chloropentane (or similar): Used to introduce the 5-chloropentyl tail.

Pharmacology: Interaction with Cannabinoid Receptors

Synthetic cannabinoids exert their effects by acting as agonists at the cannabinoid receptors, primarily the CB1 and CB2 receptors.[6] CB1 receptors are abundant in the central nervous system and are responsible for the psychoactive effects, while CB2 receptors are found predominantly in the peripheral immune system.[6]

3.1. Receptor Binding and Functional Activity

While the specific physiological and toxicological properties of this compound have not been fully determined, its structural similarity to AB-PINACA and 5F-AB-PINACA strongly suggests it acts as a potent agonist at both CB1 and CB2 receptors.[1][7] For context, the pharmacological data for its parent compound, AB-PINACA, is provided below. It is anticipated that this compound would exhibit a similar high-potency profile.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Reference(s) |

| AB-PINACA | CB1 | 2.87 | 1.2 | N/A |

| CB2 | 0.88 | 2.5 | N/A | |

| 5F-ADB-PINACA | CB1 | N/A | 0.24 | [7] |

| CB2 | N/A | 0.88 | [7] |

Note: Specific Kᵢ and EC₅₀ values for this compound are not widely available in the reviewed literature. Data for closely related analogs are presented for comparative purposes.

3.2. CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ).[8] This interaction leads to several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately dampening neuronal activity and neurotransmitter release.[8]

Metabolism

The metabolism of this compound has not been specifically detailed in published literature. However, its metabolic fate can be predicted based on extensive studies of its structural analogs, AB-PINACA and 5F-AB-PINACA.[9][10] The primary metabolic transformations are expected to occur via Phase I reactions.

Expected Metabolic Pathways:

-

Amide Hydrolysis: The terminal carboxamide group can be hydrolyzed to form the corresponding carboxylic acid metabolite. This is often a major metabolic pathway for this class of compounds.[9][10]

-

Hydroxylation: Oxidative hydroxylation can occur at various positions, primarily on the pentyl side chain (e.g., 4-OH or 5-OH positions) and potentially on the indazole core.[9][10][11]

-

Ketone Formation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones.[9][10]

-

Glucuronidation (Phase II): The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid to facilitate excretion.[11]

Analytical Detection and Identification

The definitive identification of this compound in seized materials or biological samples is performed using advanced analytical techniques.[2] The most common and reliable methods are based on chromatography coupled with mass spectrometry.[12][13][14]

5.1. Analytical Methodologies

The table below summarizes typical parameters for the identification of this compound.

| Technique | Sample Preparation | Key Parameters | Reference(s) |

| GC-MS | Acid/base extraction | Retention Time: ~8.774 minMass Scan Range: 40-550 m/z | [2] |

| LC-QTOF-MS | Dilute and shoot or SPE | Exact Mass [M+H]⁺: 365.1739 | [2] |

5.2. Experimental Workflow for Identification

The general workflow for identifying an unknown synthetic cannabinoid like this compound in a forensic laboratory involves screening followed by confirmation.

Legal Status

The legal status of this compound varies by jurisdiction. In many countries, it is not individually scheduled but is controlled under broad generic or analogue drug laws designed to regulate entire classes of synthetic cannabinoids.[2] For comparison, its parent compound, AB-PINACA, and its fluorinated analog, 5F-AB-PINACA, are classified as Schedule I substances in the United States.[2]

Conclusion

Based on its chemical structure, mechanism of action, and analytical profile, this compound is unequivocally classified as a synthetic cannabinoid. Its indazole-3-carboxamide core and functional groups are characteristic of potent cannabinoid receptor agonists. While specific pharmacological data remains limited, its close relationship to well-characterized compounds like AB-PINACA confirms its role as a psychoactive substance that interacts with the endocannabinoid system. The established analytical methods allow for its reliable identification, which is critical for forensic, clinical, and research purposes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cfsre.org [cfsre.org]

- 3. This compound | 1801552-02-2 | Benchchem [benchchem.com]

- 4. 5-chloro AB-PINACA - Labchem Catalog [catalog.labchem.com.my]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]

- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

Navigating the Psychoactive Landscape of Novel Synthetic Cannabinoids: A Technical Guide

For Immediate Release

This whitepaper provides a detailed technical overview of the psychoactive effects of novel synthetic cannabinoids (NSCs), intended for researchers, scientists, and drug development professionals. It delves into the pharmacology, quantitative data, experimental methodologies, and signaling pathways associated with these compounds, offering a comprehensive resource for understanding their complex interactions with the endocannabinoid system.

Executive Summary

Novel synthetic cannabinoids (NSCs) represent a large and structurally diverse class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] However, NSCs often exhibit significantly higher binding affinity and greater efficacy at the cannabinoid type 1 (CB1) receptor, which is primarily responsible for their psychoactive effects.[1] This increased potency is linked to a higher incidence of severe and unpredictable adverse effects, including psychosis, seizures, and cardiotoxicity, making them a significant public health concern.[2][3][4][5] This guide summarizes the current understanding of NSC pharmacology, presents comparative quantitative data, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways involved.

Core Pharmacology of Novel Synthetic Cannabinoids

The psychoactive effects of NSCs are predominantly mediated by their interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[1][2] Unlike THC, which is a partial agonist at the CB1 receptor, most NSCs are full agonists.[1] This means they can elicit a maximal response from the receptor, leading to more intense and often more dangerous physiological and psychological effects.[1][6]

The structural diversity of NSCs is vast, with classes including aminoalkylindoles (e.g., JWH-018), indole carboxamides (e.g., AB-BICA), and indazole carboxamides (e.g., MDMB-FUBINACA), among others.[2][7] These structural variations significantly influence a compound's affinity and efficacy at cannabinoid receptors, a concept known as the structure-activity relationship (SAR).[7][8] For instance, modifications to the alkyl side chain can dramatically alter a compound's potency.[8]

Upon binding to the CB1 receptor, NSCs trigger a cascade of intracellular signaling events. The canonical pathway involves the activation of pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels such as N-type calcium channels and G-protein-gated inward rectifier potassium (GIRK) channels.[2][9] This combination of actions ultimately dampens neuronal activity and inhibits neurotransmitter release.[2] Additionally, CB1 receptor activation can initiate non-canonical, G-protein-independent signaling through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[10][11][12]

Quantitative Data: Receptor Binding and Functional Activity

The potency and efficacy of NSCs are key determinants of their psychoactive effects. These parameters are quantified using in vitro pharmacological assays. The table below summarizes binding affinity (Ki) and functional potency (EC50) values for a selection of representative NSCs at the human CB1 receptor, compared to THC. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

| Compound | Chemical Class | CB1 Kᵢ (nM) | CB1 EC₅₀ (nM) [Assay] | Efficacy (% of CP55,940) |

| Δ⁹-THC | Classical Cannabinoid | ~40.7 | ~60 [cAMP] | Partial Agonist (~50-60%) |

| JWH-018 | Naphthoylindole | 9.0 | 6.4 [GTPγS] | Full Agonist (~100%) |

| AM-2201 | Naphthoylindole | 1.0 | 2.9 [GTPγS] | Full Agonist (~100%) |

| XLR-11 | Cyclopropylindole | 9.7 | 24.3 [GTPγS] | Full Agonist (~100%) |

| MDMB-4en-PINACA | Indazole Carboxamide | 0.29 | 0.44 [GTPγS] | Full Agonist (129%)[13] |

| 5F-EDMB-PINACA | Indazole Carboxamide | 0.14 | 0.29 [GTPγS] | Full Agonist (135%)[13] |

| CP55,940 | Non-classical Cannabinoid | 0.9 | 0.6 [GTPγS] | Full Agonist (Reference) |

Note: Data is compiled from multiple sources and assay conditions may vary. Values should be considered representative. The efficacy of THC is often reported as a partial agonist relative to full agonists like CP55,940.

Key Experimental Protocols

The characterization of novel synthetic cannabinoids relies on a suite of standardized in vitro and in vivo assays.

In Vitro Methodologies

4.1.1 Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound.

-

Materials: Cell membranes expressing human CB1 or CB2 receptors, a radioligand (e.g., [³H]CP-55,940), test compound, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA), filter plates, and a scintillation counter.[14]

-

Protocol Outline:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration of the radioligand ([³H]CP-55,940) and varying concentrations of the test compound.[14][15]

-

Non-specific binding is determined in the presence of a high concentration of a potent unlabeled cannabinoid agonist (e.g., 5 µM CP-55,940).[14]

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[14][15]

-

Terminate the reaction by rapid filtration through a GF/B or GF/C filter plate, which traps the membranes while allowing unbound ligand to pass through.[14][15]

-

Wash the filters with ice-cold washing buffer to remove any remaining unbound radioligand.[14]

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

4.1.2 [³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a measure of a compound's efficacy (i.e., whether it is a full agonist, partial agonist, or antagonist).

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

-

Materials: Cell membranes expressing CB1 or CB2 receptors, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, test compound, and assay buffer.[16][17]

-

Protocol Outline:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[16] The presence of GDP is crucial for observing agonist-stimulated binding.

-

Incubate the plate at 37°C for 1-2 hours.[16]

-

Terminate the reaction by rapid vacuum filtration, similar to the binding assay.[16]

-

Wash the filters with ice-cold washing buffer.[16]

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the log concentration of the test compound to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values can be determined.

-

In Vivo Methodology: The Cannabinoid Tetrad Test

The tetrad test is a widely used behavioral paradigm in rodents to screen for CB1 receptor-mediated effects in vivo.[18][19] The test consists of four components that are characteristically produced by CB1 agonists like THC.[2][18][20]

-

Objective: To assess the in vivo cannabimimetic activity of a compound.

-

Protocol Outline:

-

Hypomotility (Spontaneous Activity): The animal (typically a mouse) is placed in an open-field arena. The number of line crossings or total distance traveled is recorded over a set period. CB1 agonists typically suppress locomotor activity.[18][21]

-

Catalepsy (Immobility): The mouse's forepaws are placed on a raised horizontal bar. The time it remains immobile in this position is measured. A duration of over 20 seconds is often considered cataleptic.[18]

-

Hypothermia (Reduced Body Temperature): The animal's core body temperature is measured using a rectal probe before and after drug administration.[13][18]

-

Antinociception (Analgesia): The animal's pain response is measured using either the hot plate test (latency to lick a paw or jump) or the tail-immersion test (latency to withdraw the tail from warm water).[18]

-

The presence of all four effects is a strong indicator of a compound having cannabis-like psychoactivity mediated through the CB1 receptor.[20][22]

Visualizations of Key Pathways and Processes

CB1 Receptor Signaling Pathways

References

- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. mdpi.com [mdpi.com]

- 16. 4.2.6. GTPγS Binding Assay [bio-protocol.org]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrad test - Wikipedia [en.wikipedia.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]

- 21. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationships of a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carboxamide core is a prominent scaffold in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This bicyclic heteroaromatic system serves as a rigid framework, allowing for precise three-dimensional positioning of various substituents to engage with diverse biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of indazole-3-carboxamides, focusing on key therapeutic targets, presenting quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Indazole-3-Carboxamides as CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel, a key regulator of intracellular calcium homeostasis, is a critical therapeutic target for inflammatory and autoimmune diseases.[1][2] Indazole-3-carboxamides have emerged as potent blockers of this channel, with SAR studies revealing crucial structural determinants for their activity.

Structure-Activity Relationships

A pivotal finding in the SAR of indazole-3-carboxamide CRAC channel blockers is the critical importance of the amide linker's regiochemistry. The indazole-3-carboxamide (-CO-NH-Ar) linkage is essential for potent inhibition of calcium influx, whereas the isomeric "reverse" amide (N-indazol-3-yl-amide, -NH-CO-Ar) derivatives are significantly less active or inactive.[1][2][3]

Key structural features influencing activity include:

-

N1-Substitution on the Indazole Ring: Alkylation at the N1 position with groups such as a 2,4-dichlorobenzyl moiety is well-tolerated and can enhance potency.

-

Amide Substituent (Ar group): The nature of the aryl or heteroaryl group attached to the carboxamide nitrogen profoundly impacts activity. Potent inhibition is observed with moieties like 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups.[2]

Quantitative SAR Data

The following table summarizes the inhibitory activity of representative indazole-3-carboxamides against the CRAC channel.

| Compound ID | N1-Substituent | Amide Substituent (Ar) | IC50 (µM) for Ca2+ Influx |

| 12a | 2,4-dichlorobenzyl | 2,6-difluorophenyl | 1.51[2] |

| 12d | 2,4-dichlorobenzyl | 3-fluoro-4-pyridyl | 0.67[2] |

| 9c (reverse amide) | 2,4-dichlorobenzyl | 2,6-difluorophenyl | >100[2] |

Experimental Protocols

A general synthetic route involves the N-alkylation of indazole-3-carboxylic acid followed by amide coupling.[2]

-

N-Alkylation: To a solution of indazole-3-carboxylic acid in a suitable solvent such as DMF, add a base (e.g., NaH) followed by the addition of 2,4-dichlorobenzyl chloride. Stir the reaction mixture until completion.

-

Amide Coupling: The resulting 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid is then converted to its acid chloride using an activating agent like oxalyl chloride. The crude acid chloride is subsequently reacted with the desired aryl amine (ArNH₂) in the presence of a base (e.g., triethylamine) to yield the final indazole-3-carboxamide product. Purification is typically achieved by silica gel chromatography or HPLC.[2]

The inhibitory effect of indazole-3-carboxamides on CRAC channels is commonly assessed by measuring changes in intracellular calcium concentration using fluorescent indicators.

-

Cell Culture and Dye Loading: Rat basophilic leukemia (RBL-2H3) cells are a common model. Cells are seeded in multi-well plates and loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer for a specified time at 37°C.[4]

-

Store Depletion: After dye loading, the endoplasmic reticulum calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium.

-

Measurement of Calcium Influx: The test compounds (indazole-3-carboxamides) are added to the cells at various concentrations. Calcium influx is then initiated by the addition of extracellular calcium.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a plate reader (e.g., FlexStation 3).[4] The IC50 values are calculated from the dose-response curves.

Signaling Pathway

Indazole-3-Carboxamides as Kinase Inhibitors

The indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein kinases implicated in diseases such as cancer and neurodegenerative disorders.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and some cancers.[5][6]

For 1H-indazole-3-carboxamides as GSK-3 inhibitors, SAR studies have indicated that:

-

Substitutions on the Indazole Ring: Methoxy groups at the 5-position of the indazole ring can enhance inhibitory potency.[6]

-

Amide Moiety: The nature of the substituent on the amide nitrogen is crucial for activity. For instance, replacement of a (2-methoxyethyl)-4-methylpiperidine group with other cyclic ethers can modulate selectivity.[6]

| Compound ID | Indazole Substitution | Amide Substituent | GSK-3β IC50 (µM) |

| 49 | 5-methoxy | (2-methoxyethyl)-4-methylpiperidine | 1.7[6] |

| 50 | 6-methoxy | (2-methoxyethyl)-4-methylpiperidine | 0.35[6] |

The synthesis typically starts from a substituted 1H-indazole-3-carboxylic acid, which is then coupled with a desired amine.

-

Amide Coupling: To a solution of the 1H-indazole-3-carboxylic acid in a solvent like DMF, add coupling reagents such as HOBT and EDC.HCl, along with a base like triethylamine.

-

Amine Addition: The desired amine is then added to the reaction mixture, and it is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

The inhibitory activity against GSK-3β can be quantified using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[7]

-

Reaction Setup: In a multi-well plate, the GSK-3β enzyme is incubated with the test compound (indazole-3-carboxamide) at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP. The mixture is incubated at room temperature.

-

ADP Detection: After the incubation period, the ADP-Glo™ Reagent is added to deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer, and the IC50 values are determined from the dose-response curves.[7]

p21-Activated Kinase 1 (PAK1) Inhibitors

PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation, making it an attractive target for cancer therapy.[8][9]

For 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, SAR studies have shown that:

-

Hydrophobic Interactions: Substitution with an appropriate hydrophobic ring that can access a deep back pocket of the kinase is critical for high potency.[8][9]

-

Solvent-Exposed Region: Introducing a hydrophilic group in the bulk solvent region can enhance both inhibitory activity and selectivity.[8][9]

| Compound ID | Key Substituents | PAK1 IC50 (nM) |

| 30l | Hydrophobic ring and hydrophilic group | 9.8[8] |

Similar to the GSK-3β assay, the inhibitory effect on PAK1 can be determined by measuring ADP production.[10]

-

Reaction Incubation: Recombinant human PAK1 is incubated with the test compound for a short period.

-

Kinase Reaction: The reaction is initiated by adding a mixture of ATP and a suitable substrate.

-

Signal Generation and Detection: The reaction is terminated, and the amount of ADP produced is quantified using the ADP-Glo™ kinase assay kit as described previously. Luminescence is recorded to determine the percentage of inhibition.[10]

Indazole-3-Carboxamides as Prostanoid EP4 Receptor Antagonists

The prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is implicated in inflammation and cancer. Antagonists of this receptor are being explored for their therapeutic potential, particularly in immuno-oncology.[10]

Structure-Activity Relationships

Systematic SAR exploration of 2H-indazole-3-carboxamide derivatives as EP4 antagonists has revealed that:

-

N2-Substitution: The substituent at the N2 position of the indazole ring plays a significant role in determining potency.

-

Carboxamide Moiety: Modifications to the carboxamide portion of the molecule, including the amine substituent, are crucial for achieving high antagonistic activity and selectivity.

Quantitative SAR Data

| Compound ID | Key Features | EP4 Antagonistic IC50 (nM) |

| 1 | 2H-indazole-3-carboxamide hit | 3106[10] |

| 14 | Optimized 2H-indazole-3-carboxamide | 1.1 (in HEK293-EP4 cells)[10] |

Experimental Protocols

The synthesis often involves the N-alkylation of a suitable indazole ester, followed by hydrolysis and amide coupling.[10]

-

N-Alkylation: Commercially available methyl 1H-indazole-3-carboxylate is alkylated, which can lead to a mixture of N1 and N2 regioisomers that require separation by chromatography.

-

Ester Hydrolysis: The separated N2-alkylated ester is then hydrolyzed to the corresponding carboxylic acid.

-

Amide Formation: The resulting acid is coupled with the desired amine using standard peptide coupling reagents to afford the final 2H-indazole-3-carboxamide.[10]

The antagonistic activity of these compounds is determined by their ability to block PGE2-induced cAMP production in cells expressing the EP4 receptor.[10][11]

-

Cell Culture and Transfection: HEK293 cells are engineered to stably express the human EP4 receptor and a cAMP-sensitive GloSensor™ luciferase reporter.

-

Assay Procedure: The cells are plated and incubated with the test compounds (indazole-3-carboxamides) at various concentrations.

-

Agonist Challenge: The cells are then challenged with a fixed concentration of PGE2 (the natural agonist) to stimulate cAMP production.

-

Luminescence Measurement: The luminescent signal, which is inversely proportional to the antagonistic activity, is measured. IC50 values are calculated based on the inhibition of the PGE2-induced signal.[11]

Signaling Pathway

Conclusion

The indazole-3-carboxamide scaffold represents a highly successful and versatile platform in drug discovery. The insights gained from extensive SAR studies have enabled the development of potent and selective modulators for a range of therapeutically relevant targets, including ion channels, kinases, and GPCRs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel indazole-3-carboxamide-based therapeutics. The continued exploration of this privileged scaffold is poised to yield further breakthroughs in the treatment of a wide spectrum of human diseases.

References

- 1. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [pubmed.ncbi.nlm.nih.gov]

- 4. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]

- 5. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 6. embopress.org [embopress.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]

- 11. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 5-Chloro-AB-PINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class of compounds.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis. Structurally, it is a derivative of AB-PINACA with a chlorine atom substituted on the terminal carbon of the pentyl chain.[1][2][3] This modification can significantly impact its physicochemical properties and pharmacological activity. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in forensic casework, research, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[1] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Experimental Protocols

This section details the methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry. Two validated methods are presented below.

Method 1: Protocol from the Center for Forensic Science Research & Education[4]

Sample Preparation:

-

An acid/base extraction is performed on the sample material.[4]

Instrumentation:

-

Instrument: Agilent 5975 Series GC/MSD System.[4]

-